Potassium but-3-enyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

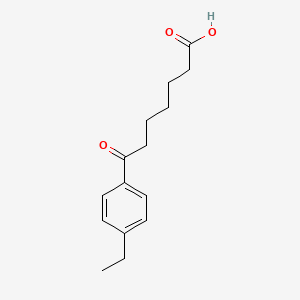

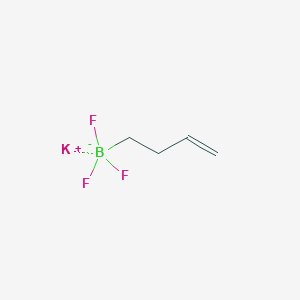

Potassium but-3-enyltrifluoroborate (KBEt) is an organoboron compound that is widely used in the synthesis of organic compounds. It is a colorless liquid that is miscible with most organic solvents, and is a useful reagent in the synthesis of organic compounds. KBEt is also used as a catalyst in various chemical reactions, including the hydroboration of alkenes and the Suzuki-Miyaura reaction. In addition, KBEt has also been used in the synthesis of pharmaceuticals and other biologically active compounds.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Potassium Aryltrifluoroborates in Cross-Coupling Reactions Potassium aryltrifluoroborates are utilized in cross-coupling reactions with organic chlorides. This process involves using a palladacycle as a precatalyst and K2CO3 as a base. These reactions, conducted in aqueous media, yield biphenyls under phosphine-free conditions, demonstrating the utility of potassium but-3-enyltrifluoroborate in organic synthesis (Alacid & Nájera, 2008).

Suzuki Cross-Coupling with Potassium Alkenyltrifluoroborates Potassium alkenyltrifluoroborates have been successfully used in Suzuki cross-coupling reactions. These reactions, catalyzed by palladium, work effectively with various aryl or alkenyl halides, yielding good product yields. The trifluoroborates' stability to air and moisture enhances their utility in these reactions (Molander & Rivero, 2002).

Organic Synthesis

Addition to Chiral Cyclic N-Acyliminium Ions Potassium 2-substituted-1,3-dithianotrifluoroborate salts, including their this compound variants, are used in reactions with chiral cyclic N-acyliminium ions. The synthesis of these compounds occurs under mild conditions and yields products with moderate to good efficiency, showing their importance in the synthesis of complex organic molecules (Vieira et al., 2008).

Allylation and Crotylation Reactions In allylation and crotylation reactions, potassium allyl- and crotyltrifluoroborates have shown high efficiency. These reactions with N-toluenesulfonylimines, facilitated by Lewis acids, yield homoallylic amines with high yields and excellent diastereoselectivity (Li & Batey, 2004).

Chemical Stability and Reactivity

Stability and Reactivity in Organic Reactions this compound exhibits significant stability and reactivity in various organic reactions. Its role in the Suzuki-Miyaura cross-coupling reaction, involving air-stable potassium alkyltrifluoroborates, is a testament to its utility in organic synthesis. These reactions proceed under consistent conditions, yielding products with moderate to good yields (Molander et al., 2003).

Mecanismo De Acción

Target of Action

Potassium but-3-enyltrifluoroborate is a chemical compound used in proteomics research . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that the compound is a solid and is typically stored at room temperature , suggesting it has a stable structure under standard environmental conditions.

Direcciones Futuras

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them very useful in a vast array of C–C bond forming reactions . Therefore, the future directions of Potassium but-3-enyltrifluoroborate could involve further exploration of its potential uses in various chemical reactions .

Análisis Bioquímico

Biochemical Properties

Potassium but-3-enyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics . It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s interactions are primarily based on its ability to form stable complexes with biomolecules, enhancing their stability and reactivity . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling molecules, leading to changes in cellular responses. Additionally, this compound can alter gene expression patterns, affecting the production of proteins and other essential biomolecules . These effects are critical for understanding the compound’s role in cellular physiology and pathology.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . This binding interaction is essential for regulating various biochemical pathways and processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are fundamental for understanding the compound’s biochemical and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are essential for designing experiments and interpreting results in proteomics research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function and physiology . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of biochemical pathways . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for understanding the compound’s distribution and accumulation in different tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Propiedades

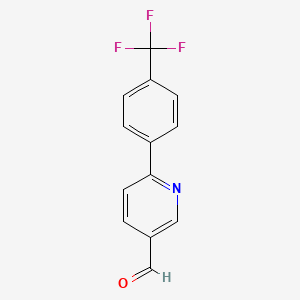

IUPAC Name |

potassium;but-3-enyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXWGXKSNOQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC=C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635421 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608140-67-6 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)